

in-vitro kinase inhibitory profile of ceritinib dihydrochloride

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An In-Depth Technical Guide to the In-Vitro Kinase Inhibitory Profile of **Ceritinib Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceritinib (LDK378) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1] Developed to overcome resistance to the first-generation inhibitor crizotinib, ceritinib has demonstrated significant efficacy in both crizotinib-naïve and crizotinib-resistant ALK-rearranged non-small-cell lung cancer (NSCLC).[1][2][3] This document provides a comprehensive overview of the in-vitro kinase inhibitory profile of ceritinib, detailing its potency against ALK and its variants, its broader selectivity profile across the human kinome, the experimental protocols used for these determinations, and the signaling pathways it modulates.

Mechanism of Action

Ceritinib exerts its therapeutic effect by selectively binding to the ATP-binding site within the kinase domain of ALK.[4] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in constitutive activation of the ALK kinase domain.[5] This aberrant activity drives downstream signaling pathways crucial for cell proliferation and survival, including the RAS/ERK, PI3K/AKT, and JAK/STAT



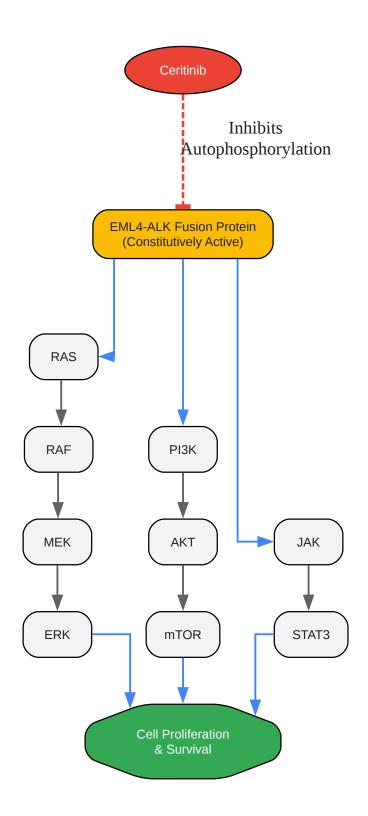




pathways.[6][7] Ceritinib inhibits the autophosphorylation of the ALK fusion protein, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[8]

The molecular structure of ceritinib is distinct from crizotinib, which allows it to overcome resistance conferred by many secondary mutations in the ALK kinase domain that emerge during crizotinib therapy.[1]





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Caption: Ceritinib Inhibition of the EML4-ALK Signaling Pathway.



Quantitative In-Vitro Kinase Inhibitory Profile

Ceritinib is a highly potent inhibitor of ALK, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range in cell-free enzymatic assays.[9] Its high potency extends to many crizotinib-resistant ALK mutations. However, ceritinib also exhibits polypharmacology, inhibiting other kinases at nanomolar concentrations, which may contribute to both its efficacy and its adverse effect profile.

Table 1: In-Vitro Kinase Inhibition Profile of Ceritinib



Primary Target (ALK) ALK (Anaplastic Lymphoma Kinase) O.20 Cell-free enzymatic assay[10] Crizotinib-Resistant ALK Mutations Data from Ba/F3 cellular assays[11] L1196M Potent Inhibition G1269A Potent Inhibition Overcomes this resistance mutation[12] I1171T Potent Inhibition [12] S1206Y Potent Inhibition G1202R Not Overcome A known ceritinib resistance mutation[12] Key Off-Targets InsR (Insulin Receptor) To Cell-free enzymatic assay[10] F173 (FMS-like Tyrosine Kinase 3) FAK1 (Focal Adhesion Kinase 1) FER 5 In-vitro kinase assay[13] CAMKK2 -26 In-vitro kinase assay[13]	Target Kinase	IC50 (nM)	Assay Type/Notes
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CAMKK2 ~26 In-vitro kinase assay[13]	FER	5	In-vitro kinase assay[13]
	CAMKK2	~26	In-vitro kinase assay[13]



RSK1	~584	In-vitro kinase assay[13]
RSK2	~275	In-vitro kinase assay[13]

Experimental Protocols for In-Vitro Kinase Assays

The determination of kinase inhibitory activity is performed using various in-vitro assay formats. These are typically cell-free systems using purified, recombinant kinase enzymes. Common methodologies include radiometric assays that measure the incorporation of radiolabeled phosphate (32P or 33P) from ATP onto a substrate, and luminescence- or fluorescence-based assays that measure a product of the kinase reaction, such as ADP.

Generalized Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][14] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted into a detectable luminescent signal.[15]

Materials:

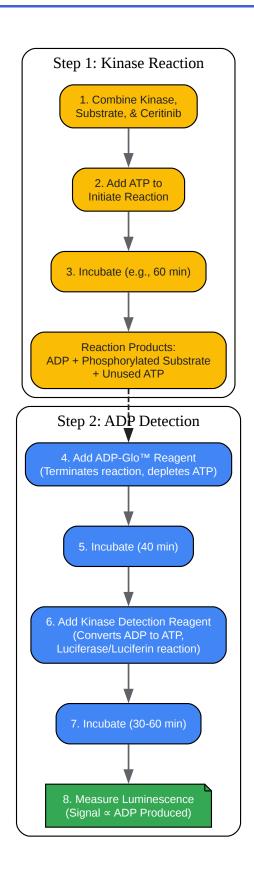
- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Ceritinib dihydrochloride (or other inhibitor) serially diluted in DMSO
- Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
- ATP solution
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- Opaque-walled multiwell plates (e.g., 96- or 384-well)



Procedure:

- Kinase Reaction Setup:
 - Add kinase buffer, substrate, and the test inhibitor (ceritinib) to the wells of the microplate.
 - Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is often set near the Michaelis constant (Km) for the specific kinase.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Reaction Termination and ATP Depletion:
 - Add an equal volume of ADP-Glo[™] Reagent to each well. This terminates the enzymatic reaction and depletes the remaining ATP.
 - Incubate at room temperature for approximately 40 minutes.
- ADP Detection and Signal Generation:
 - Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.
 - The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition:
 - Measure the luminescence using a plate-reading luminometer.
 - The inhibitory effect of ceritinib is calculated by comparing the signal in test wells to positive (no inhibitor) and negative (no kinase) controls. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.





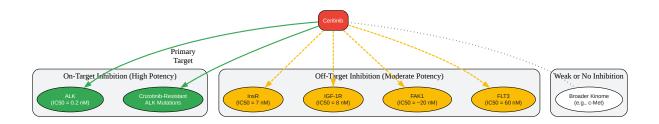
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Caption: Workflow for a typical ADP-Glo™ In-Vitro Kinase Assay.



On-Target vs. Off-Target Selectivity

The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile. While high potency against the primary oncogenic driver (on-target) is desired, inhibition of other kinases (off-targets) can lead to unintended side effects or, in some cases, beneficial polypharmacological effects.[13] Ceritinib's profile demonstrates potent on-target ALK inhibition with additional activity against a specific set of other kinases.



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Caption: Logical relationship of Ceritinib's on- and off-target activity.

Conclusion

The in-vitro profile of **ceritinib dihydrochloride** confirms its status as a highly potent and selective inhibitor of ALK and its clinically relevant resistance mutations. Its activity is characterized by sub-nanomolar potency against its primary target and a defined set of off-targets that are inhibited at low nanomolar concentrations. Understanding this detailed inhibitory profile through robust in-vitro assays is fundamental for rational drug development, the prediction of clinical efficacy and potential toxicities, and the design of next-generation inhibitors.



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